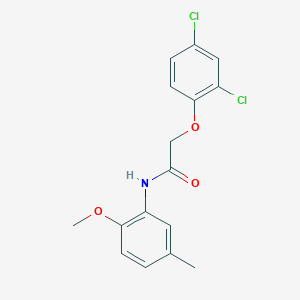
3-(4-nitrophenoxy)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenoxy)phthalonitrile, also known as NPPN, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPN is a phthalonitrile derivative that has a nitrophenyl group attached to one of its aromatic rings. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications.
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenoxy)phthalonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with nearby molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(4-nitrophenoxy)phthalonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the activation of certain enzymes. Additionally, 3-(4-nitrophenoxy)phthalonitrile has been shown to have antioxidant properties, which may be useful in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-nitrophenoxy)phthalonitrile in lab experiments is its ease of synthesis and purification. Additionally, 3-(4-nitrophenoxy)phthalonitrile is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3-(4-nitrophenoxy)phthalonitrile is its sensitivity to light, which can lead to the formation of ROS and other reactive species that can interfere with experimental results.
Orientations Futures
There are many potential future directions for research involving 3-(4-nitrophenoxy)phthalonitrile. One area of interest is the development of new materials for electronic devices, such as solar cells and light-emitting diodes, using 3-(4-nitrophenoxy)phthalonitrile and other phthalonitrile derivatives. Additionally, 3-(4-nitrophenoxy)phthalonitrile may have potential as a therapeutic agent for the treatment of cancer and other diseases, although further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-(4-nitrophenoxy)phthalonitrile may have applications in the field of catalysis, where it could be used to promote a range of organic reactions.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenoxy)phthalonitrile is a relatively straightforward process that involves the reaction of phthalonitrile with 4-nitrophenol in the presence of a catalyst. The reaction proceeds under mild conditions and yields 3-(4-nitrophenoxy)phthalonitrile as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4-nitrophenoxy)phthalonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for the production of singlet oxygen, and as a precursor for the synthesis of other phthalonitrile derivatives. In addition, 3-(4-nitrophenoxy)phthalonitrile has been investigated for its potential use in the development of new materials for electronic devices and as a catalyst for organic reactions.
Propriétés
IUPAC Name |
3-(4-nitrophenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3/c15-8-10-2-1-3-14(13(10)9-16)20-12-6-4-11(5-7-12)17(18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXRYJQHCZLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![5-nitro-2,4-di-1-piperidinylbenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5772239.png)





![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)
![methyl 3-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5772300.png)

![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)

![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)
![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)